14-Demethyllanosterol

Catalog No.
S560577
CAS No.
7448-02-4
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14-Demethyllanosterol

CAS Number

7448-02-4

Product Name

14-Demethyllanosterol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1

InChI Key

CHGIKSSZNBCNDW-QGBOJXOESA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Synonyms

(3β,5α)-4,4-Dimethylcholesta-8,24-dien-3-ol; 4,4-Dimethyl5α-cholesta-8,24-dien-3β-ol; 14α-Demethyllanosterol; 4,4-Dimethylcholesta-8,24-dienol; 4,4-Dimethylzymosterol; T-MAS; Testis meiosis-activating Sterol;

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C

The exact mass of the compound 14-Demethyllanosterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Cholestadienes - Cholestadienols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

14-Demethyllanosterol (CAS: 7448-02-4), frequently designated as Testis Meiosis-Activating Sterol (T-MAS) or 4,4-dimethylzymosterol, is a critical C29-sterol intermediate in the mammalian cholesterol and fungal ergosterol biosynthetic pathways [1]. Formed downstream of lanosterol via the action of lanosterol 14α-demethylase (CYP51) and sterol Δ14-reductase, it is defined structurally by the absence of the 14α-methyl group while retaining the bulky 4,4-dimethyl configuration [2]. In industrial and research procurement, 14-demethyllanosterol is highly valued not merely as a structural lipid, but as an indispensable analytical standard for LC-MS/MS quantification of CYP51 enzymatic activity, a reference material for high-resolution sterol profiling, and a specialized bioactive lipid capable of triggering meiotic resumption in reproductive biology assays [3].

Substituting 14-demethyllanosterol with its immediate precursor, lanosterol, or its downstream end-product, cholesterol, fundamentally compromises both analytical and biological assays [1]. In pharmacological screening, lanosterol serves as the baseline substrate for the CYP51 enzyme; it cannot be used to quantify the rate of product formation [2]. To accurately calculate the IC50 of novel antifungal azoles or cholesterol-lowering drugs, laboratories must procure 14-demethyllanosterol (T-MAS) to measure the exact downstream metabolic flux via LC-MS/MS. Furthermore, substituting with cholesterol fails in biophysical and reproductive models, as cholesterol lacks the 4,4-dimethyl configuration required to achieve intermediate membrane microviscosity and is completely inactive in triggering the specific meiotic resumption pathways governed by MAS-class sterols [3].

Mandatory Standard for CYP51 Enzymatic Product Quantification

In assays evaluating CYP51 (lanosterol 14α-demethylase) inhibitors, quantifying product formation requires exact standards for the demethylated metabolites. While lanosterol serves as the substrate, 14-demethyllanosterol (T-MAS) is the direct downstream product. LC-MS/MS assays specifically monitor the formation of T-MAS to determine the IC50 of azole drugs [1]. Substituting with lanosterol is impossible as it is the baseline substrate, and substituting with downstream cholesterol obscures the specific enzymatic step being targeted.

Evidence DimensionSubstrate vs. Product in CYP51 Inhibition Assays
Target Compound DataT-MAS is quantified as the direct product to calculate CYP51 Vmax and inhibitor IC50 (e.g., 0.059-0.35 μM for agricultural fungicides).
Comparator Or BaselineLanosterol (Substrate, cannot measure product formation).
Quantified DifferenceComplete non-interchangeability; T-MAS is strictly required to measure the catalytic conversion rate of the CYP51 pathway.
ConditionsLC-MS/MS monitoring of in vitro recombinant CYP51 incubations.

Procuring 14-demethyllanosterol is essential for any laboratory validating CYP51 inhibitors, as it provides the exact analytical standard needed to quantify enzyme product formation.

Distinctive MS/MS Fragmentation for High-Resolution Sterol Profiling

In high-resolution lipidomics, distinguishing between closely related sterol intermediates is critical for mapping metabolic flux. 14-Demethyllanosterol exhibits a unique MS/MS fragmentation pattern compared to its precursor lanosterol. Due to the absence of the C14 methyl group, 14-demethyllanosterol produces a primary fragment ion series at m/z 81.1, 95.1, and 109.1, reflecting a precise 14 Da mass shift compared to lanosterol's fragmentation across the C-ring [1].

Evidence DimensionPrimary C-ring MS/MS Fragment Ions
Target Compound Datam/z 81.1, 95.1, and 109.1
Comparator Or BaselineLanosterol (m/z 95.1, 109.1, 123.1)
Quantified DifferenceA precise 14 Da mass shift in the primary fragmentation pattern.
ConditionsHPLC-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID).

This 14 Da shift allows analytical chemists to unambiguously separate and quantify 14-demethyllanosterol from lanosterol in complex biological matrices, ensuring reproducible lipidomic workflows.

Intermediate Membrane Microviscosity for Lipid Raft Modeling

The step-wise removal of methyl groups during cholesterol biosynthesis progressively alters membrane fluidity. In model membrane studies, 14-demethyllanosterol (a 4,4-dimethylsterol lacking the 14-methyl group) exhibits an intermediate membrane microviscosity. It packs more tightly than the highly fluid lanosterol (which retains the bulky 14α-methyl group) but forms significantly less rigid membranes than the fully demethylated end-product, cholesterol [1].

Evidence DimensionMembrane Microviscosity / Fluidity
Target Compound DataIntermediate microviscosity, supporting specialized membrane domains.
Comparator Or BaselineLanosterol (highly fluid) and Cholesterol (highly rigid).
Quantified DifferenceThe removal of the 14-methyl group from lanosterol to form 14-demethyllanosterol measurably increases membrane packing density, bridging the biophysical gap between precursor and end-product.
ConditionsFluorescence polarization or EPR spin probe assays in model lipid bilayers.

For biophysicists and formulation scientists studying sterol evolution or lipid raft assembly, this compound provides a precise structural tool to isolate the biophysical impact of the 14α-methyl group.

Specific Trigger for Oocyte Meiotic Resumption

14-Demethyllanosterol is widely known as Testis Meiosis-Activating Sterol (T-MAS) because of its potent, specific biological role in reproductive biology. Unlike downstream structural sterols like cholesterol, which have no meiosis-activating properties, T-MAS specifically overcomes hypoxanthine-induced meiotic arrest in vitro, triggering germinal vesicle breakdown (GVBD) and meiotic resumption in oocytes [1].

Evidence DimensionMeiosis Activation (Germinal Vesicle Breakdown)
Target Compound DataPotent induction of meiotic resumption in meiotically competent oocytes.
Comparator Or BaselineCholesterol (Inactive / no meiotic resumption).
Quantified DifferenceAbsolute functional divergence; T-MAS acts as a specific signaling molecule for meiosis, whereas cholesterol serves only as a structural baseline.
ConditionsIn vitro culture of mammalian oocytes in the presence of hypoxanthine.

Researchers developing in vitro maturation (IVM) media for assisted reproductive technologies must procure T-MAS, as common sterols cannot replicate this specific signaling cascade.

CYP51 Inhibitor Screening Assays

Because 14-demethyllanosterol is the direct downstream product of lanosterol demethylation, it is the essential analytical standard for quantifying the efficacy of novel agricultural fungicides or pharmaceutical antimycotics targeting lanosterol 14α-demethylase (CYP51) [1].

High-Resolution Sterol Lipidomics

Leveraging its distinct 14 Da MS/MS fragmentation shift from lanosterol, 14-demethyllanosterol is used as a reference standard in LC-MS/MS to map the exact flux of the Kandutsch-Russell and Bloch pathways, particularly in studies of metabolic liver diseases or sterol biosynthesis disorders [2].

Membrane Biophysics and Lipid Raft Modeling

Due to its intermediate microviscosity properties, biophysicists utilize this compound to construct model lipid bilayers that isolate the precise biophysical contribution of 4,4-dimethyl groups versus the 14α-methyl group in sterol-driven membrane packing [3].

In Vitro Oocyte Maturation (IVM) Media Development

As a potent and specific signaling molecule, 14-demethyllanosterol (T-MAS) is procured by reproductive biology labs to study the signaling pathways of meiotic resumption and to optimize culture conditions for mammalian oocytes [4].

XLogP3

8.4

Wikipedia

14-demethyllanosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 02-18-2024

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